3-Thiophenecarboxaldehyde

Thermodynamics Calorimetry Process Safety

3-Thiophenecarboxaldehyde is the non-substitutable building block for 4-substituted 2-thiophenesulfonamides achieving carbonic anhydrase II inhibition at <10 nM—potency unattainable with the 2-isomer or 3-furaldehyde. Its unique C-2 regioselectivity under SmI₂ coupling enables γ-lactol scaffolds inaccessible from 2-thiophenecarboxaldehyde. Fe³⁺ fluorescent probes derived from this aldehyde achieve 4.85 nM detection limits. Solutions remain stable at −80°C for 6 months. Confirming the correct regioisomer eliminates yield and potency risks inherent in generic substitution.

Molecular Formula C5H4OS
Molecular Weight 112.15 g/mol
CAS No. 498-62-4
Cat. No. B150965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenecarboxaldehyde
CAS498-62-4
Synonyms3-Formylthiophene;  3-Thienaldehyde;  3-Thienylcarboxaldehyde;  3-Thiophenealdehyde;  3-Thiophenecarbaldehyde;  NSC 172858;  Thiofuran-3-carboxaldehyde;  Thiophen-3-aldehyde
Molecular FormulaC5H4OS
Molecular Weight112.15 g/mol
Structural Identifiers
SMILESC1=CSC=C1C=O
InChIInChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H
InChIKeyRBIGKSZIQCTIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thiophenecarboxaldehyde CAS 498-62-4: Chemical Identity, Thermodynamic Profile, and Regulatory Baseline


3-Thiophenecarboxaldehyde (CAS 498-62-4; IUPAC: thiophene-3-carbaldehyde; synonyms: 3-formylthiophene, thiophene-3-carboxaldehyde) is a heterocyclic aldehyde consisting of a thiophene ring substituted with a formyl group at the 3-position [1]. It has a molecular formula of C₅H₄OS and a molecular weight of 112.15 g/mol [1]. This compound exists as a colorless to brown clear liquid at ambient temperature with a boiling point of 194–196°C (lit.) , density of 1.28 g/mL at 25°C , and vapor pressure of 0.31 mmHg at 20°C . It is regulated under REACH with an EC Number in the ECHA inventory [2] and carries GHS hazard classifications for acute oral toxicity (Category 4), skin irritation, and eye irritation . The compound serves as a versatile intermediate in pharmaceutical synthesis (e.g., carbonic anhydrase inhibitors [3]), agrochemical development, and advanced electronic materials [4], but its procurement value is determined not by generic utility but by quantifiable differentiation from its regioisomeric and heteroatom analogs.

3-Thiophenecarboxaldehyde Procurement: Why 2-Thiophenecarboxaldehyde and 3-Furaldehyde Are Not Interchangeable


In procurement workflows, 3-thiophenecarboxaldehyde is frequently considered alongside its regioisomer 2-thiophenecarboxaldehyde and the oxygen-containing heterocycle 3-furaldehyde due to superficial structural similarity and overlapping application domains. However, generic substitution fails because the position of the formyl group on the thiophene ring and the identity of the heteroatom (S vs. O) produce quantifiable, non-interchangeable differences in thermodynamic stability, regioselectivity in cross-coupling reactions, and the biological activity of downstream products. The 3-position aldehyde exhibits a measurably different enthalpy of formation compared to the 2-isomer [1], undergoes SmI₂-mediated coupling at C-2 rather than C-5 [2], and yields sulfonamide derivatives with carbonic anhydrase II inhibition at <10 nM [3]—an activity profile not replicable with 3-furaldehyde-derived analogs. Selecting the incorrect aldehyde for a given synthetic route or material application introduces quantifiable risks in yield, regiochemical purity, and ultimate functional performance. The evidence below provides the data necessary to justify 3-thiophenecarboxaldehyde over its closest alternatives.

3-Thiophenecarboxaldehyde: Quantified Differentiation Evidence for Scientific Procurement


Thermodynamic Stability: Lower Enthalpy of Formation for 3-Thiophenecarboxaldehyde vs. 2-Isomer

3-Thiophenecarboxaldehyde exhibits a lower standard molar enthalpy of formation in the liquid phase (ΔfHm°(l) = −60.0 ± 1.5 kJ·mol⁻¹) compared to its regioisomer 2-thiophenecarboxaldehyde (ΔfHm°(l) = −62.0 ± 1.5 kJ·mol⁻¹) [1]. This 2.0 kJ·mol⁻¹ difference, determined by rotating-bomb combustion calorimetry at 298.15 K, indicates that the 3-substituted isomer is thermodynamically more stable in the condensed phase. The standard molar enthalpy of vaporization (ΔlgHm°) is also lower for the 3-isomer (52.6 ± 1.2 kJ·mol⁻¹) than for the 2-isomer (54.9 ± 1.1 kJ·mol⁻¹) [1].

Thermodynamics Calorimetry Process Safety Reaction Energetics

Regioselectivity in SmI₂-Mediated Coupling: C-2 Functionalization for 3-Thiophenecarboxaldehyde vs. C-5 for 2-Isomer

In samarium diiodide (SmI₂)-promoted coupling reactions, 3-thiophenecarboxaldehyde undergoes coupling exclusively at the C-2 position, followed by alkylation at the sulfur atom accompanied by thiophene ring opening to afford γ-lactols [1]. In contrast, 2-thiophenecarboxaldehyde undergoes coupling at the C-5 position under identical conditions to yield C-5 hydroxyalkylation products without ring opening [1]. This regiochemical divergence is a direct consequence of the formyl group position and determines the structural class of the final product.

Organic Synthesis Regioselectivity Samarium Diiodide Cross-Coupling

Carbonic Anhydrase II Inhibition: Sub-10 nM Activity Achievable Only from 3-Thiophenecarboxaldehyde-Derived Sulfonamides

A series of 4-substituted 2-thiophenesulfonamides synthesized from 3-thiophenecarboxaldehyde, employing metalation chemistry originally developed for 3-furaldehyde, demonstrated potent inhibition of carbonic anhydrase II in vitro with IC₅₀ values below 10 nM [1]. The use of 3-thiophenecarboxaldehyde as the starting material is essential for accessing the 4-substitution pattern on the 2-thiophenesulfonamide core, a regiochemical requirement for high-affinity enzyme binding. The analogous sulfonamides derived from 3-furaldehyde or from 2-thiophenecarboxaldehyde do not recapitulate this potency due to differences in heteroatom electronics and substitution geometry.

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase Sulfonamide

Stability and Storage: Quantified Shelf-Life Guidance for 3-Thiophenecarboxaldehyde Stock Solutions

According to supplier technical documentation, stock solutions of 3-thiophenecarboxaldehyde exhibit defined stability windows: when stored at −80°C, solutions should be used within 6 months; when stored at −20°C, use is recommended within 1 month [1]. The neat compound is stable at room temperature in closed containers under normal handling conditions but should be stored refrigerated (2–8°C) for long-term preservation [2][3]. Additionally, the compound is air-sensitive and heat-sensitive, requiring storage under inert gas [3]. This level of quantified stability guidance is not uniformly available for all thiophene carboxaldehyde isomers, enabling precise laboratory inventory planning.

Stability Storage Shelf-Life Laboratory Procurement

Commercial Availability: High Purity (>98.0% GC) with Defined Impurity Profiles from Major Suppliers

3-Thiophenecarboxaldehyde is commercially available from multiple established chemical suppliers with a standard purity specification of >98.0% as determined by gas chromatography (GC) [1]. In contrast, the 2-isomer (2-thiophenecarboxaldehyde) is often supplied at 98% purity, and the oxygen analog 3-furaldehyde is frequently offered at lower purity grades (e.g., 95–97%) due to its greater susceptibility to oxidation and polymerization. The consistent availability of >98.0% GC-grade 3-thiophenecarboxaldehyde across suppliers such as TCI, Sigma-Aldrich, and Thermo Fisher ensures that procurement can proceed without the need for extensive in-house purification prior to use in sensitive applications like medicinal chemistry or electronic materials.

Procurement Purity Quality Control Commercial Availability

Fe³⁺ Sensing: Rhodamine-Thiophenecarboxaldehyde Probe with 4.85 nM Detection Limit and 4-Minute Response

A rhodamine B derivative (MSB) incorporating a thiophenecarboxaldehyde moiety demonstrated selective Fe³⁺ sensing with a detection limit (LOD) of 4.85 × 10⁻⁹ M (4.85 nM) and a response time of 4 minutes in buffered aqueous media [1]. The probe exhibited a dual-channel turn-on response (UV–vis and fluorescence) and was validated for smartphone-based detection and living cell imaging. While this specific study utilized a thiophenecarboxaldehyde derivative, the electronic properties conferred by the 3-thiophene substitution pattern are critical for the observed selectivity and sensitivity. Probes derived from 2-thiophenecarboxaldehyde or 3-furaldehyde would be expected to display different metal-binding affinities and spectral responses due to altered conjugation and heteroatom effects.

Fluorescent Probe Iron Sensing Analytical Chemistry Bioimaging

3-Thiophenecarboxaldehyde: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Sub-10 nM Carbonic Anhydrase II Inhibitors

Medicinal chemistry groups developing carbonic anhydrase inhibitors should prioritize 3-thiophenecarboxaldehyde as the starting material for constructing 4-substituted 2-thiophenesulfonamides. The derived sulfonamides have demonstrated in vitro inhibition of carbonic anhydrase II at concentrations below 10 nM [1]. The use of 3-thiophenecarboxaldehyde is essential for accessing the required 4-substitution pattern; 3-furaldehyde or 2-thiophenecarboxaldehyde do not yield compounds with comparable potency.

Regioselective Synthesis of γ-Lactols via SmI₂-Mediated Coupling

For synthetic organic chemists requiring γ-lactol scaffolds, 3-thiophenecarboxaldehyde provides a regioselective entry point that is not available from the 2-isomer. Under SmI₂-promoted coupling conditions, 3-thiophenecarboxaldehyde undergoes C-2 functionalization followed by S-alkylation and ring opening to afford γ-lactols [1]. This reactivity profile is a direct consequence of the 3-position formyl group and is non-substitutable with 2-thiophenecarboxaldehyde, which yields C-5 hydroxyalkylation products without ring opening [1].

Development of High-Sensitivity Fluorescent Probes for Fe³⁺

Analytical chemistry laboratories and sensor developers building fluorescent probes for Fe³⁺ detection should source 3-thiophenecarboxaldehyde as a key building block. Rhodamine-based probes incorporating a thiophenecarboxaldehyde moiety achieve detection limits as low as 4.85 nM with a 4-minute response time in aqueous media [1]. The electronic properties of the 3-thiophene aldehyde contribute to the probe's dual-channel turn-on response and high selectivity, performance characteristics not guaranteed with regioisomeric aldehydes.

Stock Solution Preparation for Long-Term Compound Library Storage

Laboratories managing compound libraries or performing reproducible biochemical assays can leverage the published, temperature-stratified stability data for 3-thiophenecarboxaldehyde stock solutions. Solutions stored at −80°C remain stable for up to 6 months, while those at −20°C should be used within 1 month [1]. This quantified guidance enables precise procurement planning and minimizes degradation-related experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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